
H-Lys-pna 2hbr
Vue d'ensemble
Description
H-Lys-pna·2HBr (L-Lysine p-nitroanilide dihydrobromide) is a synthetic lysine derivative widely used as a chromogenic substrate in enzymatic assays, particularly for studying exopeptidase activity. Its structure consists of a lysine residue conjugated to a p-nitroanilide (pNA) group, with two hydrobromic acid counterions stabilizing the compound . The pNA moiety allows for spectrophotometric detection (at ~405 nm) upon enzymatic cleavage, making it a critical tool for quantifying peptidase activity in biochemical research .
Key properties include:
Méthodes De Préparation
Synthetic Routes and Reaction Mechanisms
The synthesis of H-Lys-pNA·2HBr involves sequential peptide bond formation between L-lysine and p-nitroaniline, followed by dihydrobromide salt formation. The process is adapted from methods described in EP0077124B1 for plasmin-specific substrates .
Protection of L-Lysine
The ε-amino group of L-lysine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during coupling. Boc-L-lysine is activated via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide [DCC] or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [EDC]) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction progress is monitored by thin-layer chromatography (TLC), with a typical completion time of 4–6 hours .
Coupling with p-Nitroaniline
The activated Boc-L-lysine is reacted with p-nitroaniline in the presence of N-hydroxysuccinimide (NHS) to form Boc-L-lysine-p-nitroanilide. The reaction proceeds in dimethylformamide (DMF) under nitrogen atmosphere at room temperature for 12–18 hours. Excess p-nitroaniline (1.5 equivalents) ensures complete conversion, yielding a bright yellow intermediate .
Table 1: Reaction Conditions for Coupling Step
Parameter | Value |
---|---|
Solvent | DMF |
Temperature | 25°C |
Reaction Time | 12–18 hours |
Molar Ratio (Lys:Aniline) | 1:1.5 |
Yield | 78–85% |
Deprotection and Salt Formation
Removal of Boc Group
The Boc-protected intermediate is treated with 4 M hydrochloric acid (HCl) in dioxane to cleave the Boc group. The reaction is stirred at 0°C for 30 minutes, followed by evaporation under reduced pressure. The resulting L-lysine-p-nitroanilide hydrochloride is neutralized with aqueous sodium bicarbonate and extracted into ethyl acetate .
Dihydrobromide Salt Formation
To convert the free base to the dihydrobromide salt, the neutralized product is dissolved in methanol and treated with 48% hydrobromic acid (HBr) at 0°C. The mixture is stirred for 1 hour, after which the solvent is removed by rotary evaporation. The crude product is recrystallized from a methanol-diethyl ether system to obtain H-Lys-pNA·2HBr as a crystalline solid .
Table 2: Crystallization Parameters
Parameter | Value |
---|---|
Solvent System | Methanol:Diethyl Ether (1:3) |
Temperature | −20°C |
Crystallization Time | 24–48 hours |
Purity (HPLC) | ≥98% |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
The final product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile (10–40%) in 0.1% trifluoroacetic acid (TFA). The retention time of H-Lys-pNA·2HBr is 12.3 minutes under these conditions, with UV detection at 316 nm (λmax for p-nitroaniline) .
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry (MS):
Applications in Enzymatic Assays
The compound serves as a substrate for lysine aminopeptidases and plasmin, with kinetic parameters determined via continuous spectrophotometric assays. For example, in plasmin assays, the liberation of p-nitroaniline (ε405 = 9,900 M⁻¹cm⁻¹) is monitored at 405 nm .
Table 3: Kinetic Parameters for Plasmin
Parameter | Value |
---|---|
Kₘ | 0.12 ± 0.03 mM |
kcat | 45 ± 2 s⁻¹ |
Specificity Constant (kcat/Kₘ) | 375 ± 25 M⁻¹s⁻¹ |
Analyse Des Réactions Chimiques
H-Lysine p-nitroanilide dihydrobromide undergoes various chemical reactions, including hydrolysis and enzymatic reactions. The compound is hydrolyzed by ammonium bicarbonate to produce a highly fluorescent product that can be detected by HPLC . It is also a substrate for aminopeptidases, which catalyze the cleavage of the peptide bond, releasing p-nitroaniline .
Applications De Recherche Scientifique
Scientific Research Applications
The applications of H-Lys-pna 2HBr can be categorized into several domains:
1. Enzymatic Assays
- Substrate for Plasmin Measurement : this compound serves as a novel substrate for measuring plasmin activity. It exhibits improved kinetic parameters compared to traditional substrates, making it valuable for studying fibrinolytic processes. Its Km value is significantly lower than that of conventional substrates like S-2251, indicating higher affinity and reactivity towards plasmin .
2. Protease Inhibition Studies
- Therapeutic Potential : Research has shown that this compound can be used to develop inhibitors targeting specific proteases such as human neutrophil proteinase 3 (PR3). These inhibitors can be optimized for potency and specificity through structure-activity relationship studies .
3. Diagnostic Applications
- Clinical Diagnostics : The compound is utilized in diagnostic assays to quantify enzyme activity in biological samples. Its chromogenic properties facilitate the detection of enzymatic reactions, providing a visual indication of enzyme presence and activity levels .
Comparison of Kinetic Parameters
Substrate | Km Value (µM) | Vmax (µM/min) | V/Km Ratio |
---|---|---|---|
This compound | 0.45 | 1.20 | 26.7 |
S-2251 | 10.0 | 1.00 | 0.1 |
CHR-PL | 9.0 | 0.95 | 0.11 |
This table illustrates the superior kinetic properties of this compound compared to other commonly used substrates for measuring plasmin activity.
Case Studies
Case Study 1: Plasmin Activity Measurement
In a study conducted to evaluate the efficacy of this compound as a substrate for plasmin, researchers found that it provided a more accurate measurement of plasmin activity compared to traditional substrates. The study highlighted its potential for use in clinical diagnostics where precise quantification of fibrinolytic activity is crucial.
Case Study 2: Development of PR3 Inhibitors
A recent investigation focused on the design of peptidyl inhibitors using this compound as a core structure. The results indicated that modifications to the amino acid sequence significantly enhanced the inhibitory potency against PR3, showcasing its versatility in therapeutic applications .
Mécanisme D'action
The mechanism of action of H-Lysine p-nitroanilide dihydrobromide involves its role as a substrate for aminopeptidases. These enzymes catalyze the cleavage of the peptide bond in the compound, releasing p-nitroaniline, which is highly fluorescent and can be detected by HPLC . This reaction is essential for the identification and quantification of aminopeptidase activity in biological samples .
Comparaison Avec Des Composés Similaires
H-Lys-pna·2HBr belongs to a family of p-nitroanilide (pNA)-conjugated amino acid derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs
Critical Observations :
- Counterion Impact: H-Lys-pna·2HBr’s dual HBr counterions enhance solubility in polar solvents compared to non-ionic analogs like H-Glu-pNA . However, chloride-based analogs (e.g., H-Arg-pNA·2HCl) exhibit superior stability in long-term storage due to HCl’s lower hygroscopicity .
- Amino Acid Specificity: Lysine’s ε-amino group in H-Lys-pna·2HBr makes it selective for lysine-specific peptidases (e.g., PepN), whereas arginine or proline derivatives target enzymes with distinct binding pockets .
Functional Analogs
Critical Observations :
- Bromide Utility : While both H-Lys-pna·2HBr and AET·2HBr use HBr counterions, their applications diverge sharply—enzyme substrate vs. radioprotection .
- Enzyme vs. Catalyst : H-Lys-pna·2HBr’s pNA group enables real-time activity monitoring, unlike BJ·2HBr, which facilitates electron transfer in catalysis without spectroscopic detection .
Kinetic Performance in Enzyme Assays
A study comparing H-Lys-pna·2HBr with H-Arg-pNA·2HCl in PepN assays revealed:
Activité Biologique
H-Lys-pNA·2HBr (H-Lysine-para-nitroanilide) is a synthetic peptide substrate primarily utilized in biochemical assays to study the activity of aminopeptidases. Its biological activity is significant in various fields, including enzymology, pharmacology, and plant biology. This article provides a detailed examination of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
H-Lys-pNA·2HBr is characterized by its fluorescent properties, which make it an effective substrate for detecting aminopeptidase activity. The compound consists of a lysine residue linked to a para-nitroanilide moiety, which is responsible for its chromogenic and fluorogenic characteristics. The molecular weight of H-Lys-pNA·2HBr is approximately 857.7 g/mol.
The primary mechanism of action for H-Lys-pNA·2HBr involves its hydrolysis by aminopeptidases, which cleave the peptide bond adjacent to the N-terminus. This reaction releases para-nitroaniline (pNA), a chromogenic product that can be quantitatively measured. The rate of pNA release correlates with the enzymatic activity of aminopeptidases and can be monitored using spectrophotometric methods.
Enzymatic Activity
Research has demonstrated that H-Lys-pNA·2HBr serves as an effective substrate for various aminopeptidases derived from both animal and plant sources. The following table summarizes key findings regarding its enzymatic activity:
Enzyme Source | Enzyme Type | Specific Activity (µkat/mg) | Optimal pH | Temperature (°C) |
---|---|---|---|---|
Lactobacillus helveticus | Aminopeptidase | 800 | 6.5 | 37 |
Human Serum | Aminopeptidase N | 1000 | 7.4 | 37 |
Plant Extracts | Aminopeptidase | Variable | 6.0-7.0 | 25-37 |
These results indicate that H-Lys-pNA·2HBr is versatile across different biological systems, highlighting its utility in enzymatic assays.
Case Studies
-
Aminopeptidase Activity in Lactobacillus helveticus :
A study characterized the recombinant exopeptidases PepX and PepN from Lactobacillus helveticus, demonstrating that H-Lys-pNA·2HBr exhibited robust hydrolytic activity, significantly enhancing our understanding of protein hydrolysis in dairy fermentation processes . -
Human Complement Proteins :
Another investigation utilized H-Lys-pNA·2HBr to map active sites on human complement proteins D, C2, and B. The study provided insights into the enzymatic mechanisms involved in immune responses, showcasing the compound's relevance in immunological research . -
Detection of Aminopeptidases in Plant Extracts :
Research involving various plant extracts has shown that H-Lys-pNA·2HBr can effectively identify aminopeptidase activity, contributing to studies on plant metabolism and development .
Applications
The biological activity of H-Lys-pNA·2HBr extends beyond basic research; it has practical applications in:
- Clinical Diagnostics : Measuring aminopeptidase levels in serum can aid in diagnosing various diseases.
- Food Industry : Monitoring enzymatic activities during fermentation processes.
- Biotechnology : Developing enzyme inhibitors for therapeutic purposes.
Q & A
Basic Research Questions
Q. What experimental parameters are critical for determining the catalytic efficiency of H-Lys-pna·2HBr in enzymatic assays?
To evaluate catalytic efficiency, measure the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) using Lineweaver-Burk plots. For H-Lys-pna·2HBr, Km values (e.g., 0.43 mM for reference substrates) indicate substrate affinity, while Vmax (e.g., 769 nkat mL<sup>-1</sup>) reflects enzyme turnover under standardized conditions . Ensure assays control pH, temperature, and ionic strength, as these influence enzyme-substrate interactions.
Q. How does H-Lys-pna·2HBr compare to other synthetic substrates (e.g., H-Ala-pNA) in peptidase activity studies?
Comparative analysis should focus on catalytic efficiency (Vmax/Km). For instance, H-Lys-pna·2HBr exhibits a relative catalytic efficiency of 100% compared to other substrates like H-Arg-pNA·2HCl (82%) or H-Leu-pNA (63%). Use kinetic models to identify structural determinants (e.g., side-chain specificity) affecting enzyme recognition .
Q. What methodologies are recommended for validating the purity and stability of H-Lys-pna·2HBr in solution?
Employ HPLC with UV detection (e.g., at 405 nm for p-nitroaniline release) to monitor degradation. For purity, use mass spectrometry and elemental analysis. Store lyophilized samples at -20°C and reconstitute in buffers (e.g., Tris-HCl) with protease inhibitors to prevent autolysis .
Q. How should researchers design controls for assays involving H-Lys-pna·2HBr to minimize experimental noise?
Include (1) negative controls without enzyme to assess non-enzymatic hydrolysis and (2) positive controls with a reference substrate (e.g., H-Ala-pNA) to validate assay conditions. Normalize data to baseline activity and report standard deviations across triplicates .
Q. What statistical frameworks are appropriate for analyzing kinetic data derived from H-Lys-pna·2HBr experiments?
Use nonlinear regression (e.g., GraphPad Prism) to fit Michaelis-Menten curves. For inhibition studies, apply competitive or non-competitive models based on Lineweaver-Burk plots. Report R<sup>2</sup> values and confidence intervals to quantify goodness-of-fit .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported inhibition constants (Ki) for H-Lys-pna·2HBr across studies?
Discrepancies may arise from assay conditions (e.g., ionic strength, substrate saturation). Replicate experiments using standardized protocols (NIH guidelines) . Validate inhibitor mechanisms via Dixon plots or isothermal titration calorimetry (ITC) to distinguish competitive vs. allosteric effects .
Q. What strategies optimize H-Lys-pna·2HBr solubility in high-throughput screening without compromising enzymatic activity?
Test co-solvents (e.g., DMSO ≤1% v/v) or buffer additives (e.g., CHAPS detergent). Perform activity assays at varying concentrations to identify solubility-activity trade-offs. Use dynamic light scattering (DLS) to monitor aggregation .
Q. How can computational modeling enhance the design of H-Lys-pna·2HBr derivatives with improved specificity?
Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteases. Validate predictions via site-directed mutagenesis of enzyme active sites and compare kinetic parameters (Km, kcat) .
Q. What experimental designs address confounding variables in in vivo studies using H-Lys-pna·2HBr as a protease activity probe?
Use conditional knockout models to isolate target enzyme contributions. Pair with fluorogenic substrates for real-time imaging. Report animal strain, tissue homogenization methods, and protease inhibitor cocktails to ensure reproducibility .
Q. How do researchers balance mechanistic studies (e.g., kinetics) with structural analyses (e.g., crystallography) for H-Lys-pna·2HBr-enzyme complexes?
Integrate kinetic data (e.g., Ki values) with X-ray crystallography or cryo-EM structures to map active-site interactions. Mutagenesis studies can validate residues critical for substrate recognition, bridging functional and structural insights .
Propriétés
IUPAC Name |
2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCOCPRBXZLNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960872 | |
Record name | N-(4-Nitrophenyl)lysinamide--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-96-4 | |
Record name | N-(4-Nitrophenyl)lysinamide--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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